2-Methyl-2-undecene
Description
This compound is a natural product found in Plectranthus glabratus with data available.
Structure
3D Structure
Properties
CAS No. |
56888-88-1 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
2-methylundec-2-ene |
InChI |
InChI=1S/C12H24/c1-4-5-6-7-8-9-10-11-12(2)3/h11H,4-10H2,1-3H3 |
InChI Key |
SMDXUIYTBVHJNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=C(C)C |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2 Methyl 2 Undecene and Its Analogues
Stereoselective and Regioselective Synthetic Approaches
The precise control over the position (regioselectivity) and spatial arrangement (stereoselectivity) of the double bond is a cornerstone of modern organic synthesis. For a target molecule like 2-Methyl-2-undecene, several powerful techniques can be employed.
Wittig Reaction Methodologies and Stereochemical Control
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. libretexts.org It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent), leading to the formation of a C=C double bond with a high degree of reliability in placing the double bond. libretexts.orgwikipedia.org
The stereochemical outcome of the Wittig reaction—that is, the preference for the Z (cis) or E (trans) isomer—is highly dependent on the nature of the ylide. wikipedia.org Ylides are generally classified as stabilized, unstabilized, or semi-stabilized.
Unstabilized Ylides: These ylides, where the R group is an alkyl group, are highly reactive and typically lead to the formation of (Z)-alkenes with moderate to high selectivity. wikipedia.org
Stabilized Ylides: When the R group is an electron-withdrawing group (e.g., ester, ketone), the ylide is stabilized by resonance. These ylides are less reactive and yield (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org
Semi-stabilized Ylides: Ylides where the R group is an aryl or vinyl group often provide poor selectivity, resulting in a mixture of (E) and (Z) isomers. wikipedia.org
The reaction proceeds through the formation of an oxaphosphetane intermediate. libretexts.orgorganic-chemistry.org For unstabilized ylides, the rapid, kinetically controlled formation and decomposition of this intermediate leads to the Z-alkene. For stabilized ylides, the initial addition is often reversible, allowing an equilibrium to be established that favors the more thermodynamically stable E-alkene. youtube.com
For the synthesis of this compound, a Wittig reaction could be envisioned between 2-decanone (B165314) and ethylidenetriphenylphosphorane. As this involves a semi-stabilized ylide, controlling stereoselectivity could be challenging. Modifications to the reaction conditions, such as the Schlosser modification which uses phenyllithium (B1222949) at low temperatures, can be employed to favor the E-alkene. wikipedia.org
Table 1: Stereochemical Outcome of the Wittig Reaction
| Ylide Type | R Group on Ylide | Reactivity | Predominant Alkene Isomer |
|---|---|---|---|
| Unstabilized | Alkyl | High | Z (cis) |
| Stabilized | Ester, Ketone | Low | E (trans) |
| Semi-stabilized | Aryl, Vinyl | Moderate | Mixture of E and Z |
Hydroboration-Oxidation Protocols for Alkene Synthesis
A key feature of this reaction is its anti-Markovnikov regioselectivity . This means the hydroxyl group is installed on the less substituted carbon of the double bond. wikipedia.orgperiodicchemistry.com This outcome is driven by both steric factors (the bulky boron group adds to the less hindered carbon) and electronic factors. chemistrysteps.com The reaction is also stereospecific, proceeding via a syn-addition , where the hydrogen and boron atoms add to the same face of the alkene. wikipedia.orgmasterorganicchemistry.com This stereochemistry is retained during the oxidation step, resulting in a predictable spatial arrangement in the final alcohol product. masterorganicchemistry.com
To enhance regioselectivity, especially with sterically hindered alkenes, bulky borane (B79455) reagents are often used instead of borane (BH₃) itself. periodicchemistry.com A prominent example is 9-borabicyclo[3.3.1]nonane (9-BBN), which can increase the regioselectivity to nearly 100:0 for the anti-Markovnikov product. chemistrysteps.com The resulting highly pure alcohol can then be converted to the desired alkene via an elimination reaction (e.g., dehydration), where the position of the new double bond is controlled by the location of the hydroxyl group.
Table 2: Common Borane Reagents and Their Selectivity
| Reagent | Formula | Characteristics | Application |
|---|---|---|---|
| Borane | BH₃ | Standard reagent, good general selectivity | General hydroboration of unhindered alkenes |
| Disiamylborane | Sia₂BH | Sterically hindered | Improved regioselectivity over BH₃ |
| 9-Borabicyclo[3.3.1]nonane | 9-BBN | Highly sterically hindered, excellent regioselectivity | High-precision hydroboration, especially for terminal alkenes |
Metallometallation Reactions in Branched Alkene Formation
Metallometallation involves the addition of a metal-element bond across an unsaturated carbon-carbon bond, such as an alkyne. This process can be a powerful tool for constructing substituted alkenes. thieme-connect.de These reactions often proceed via a concerted, synergistic mechanism that allows for high stereoselectivity, typically resulting in syn-addition of the metal and the other element to the alkyne. thieme-connect.de
The resulting vinylmetallic species is a versatile intermediate that can participate in subsequent cross-coupling reactions. For instance, a vinylboron or vinylzinc species can be coupled with an alkyl halide in the presence of a transition-metal catalyst (e.g., palladium) to form a more complex alkene. This approach allows for the modular construction of branched alkenes.
To synthesize a branched alkene like this compound, one could hypothetically start with an alkyne and perform a carbometalation reaction. For example, the syn-carbometalation of 1-decyne (B165119) with an organometallic reagent containing a methyl group could generate a vinylmetal intermediate, which upon protonolysis would yield the target alkene. The challenge lies in controlling the regioselectivity of the initial addition to place the methyl group and the metal on the desired carbons of the alkyne.
Organozinc Carbenoid Transformations for Olefin Generation
Organozinc carbenoids are reactive intermediates that can be used for various transformations, including the formation of olefins. ucl.ac.ukucl.ac.uk One of the most well-known applications is the Simmons-Smith reaction, which uses an organozinc carbenoid to convert an alkene into a cyclopropane. wikipedia.org
However, related transformations can be used to generate alkenes. For example, organozinc compounds derived from methylene (B1212753) bromide or iodide can react with carbonyl compounds, like ketones, to form terminal alkenes. wikipedia.org This process is mechanistically related to the Tebbe reaction.
A more advanced strategy involves the eliminative cross-coupling of two different carbenoid species. nih.gov This method is highly stereospecific. The process involves the formation of a zinc ate complex, followed by a 1,2-metalate rearrangement and subsequent β-elimination to furnish the olefin. The stereochemical configuration of the final alkene is dictated by the absolute stereochemistry of the reacting carbenoid precursors. This connective approach offers a precise route to a specific alkene isomer, potentially allowing for the targeted synthesis of either the E or Z isomer of a trisubstituted alkene. nih.gov
Catalyst-Mediated Synthesis of this compound Scaffolds
Catalysis has revolutionized organic synthesis, and the formation of carbon-carbon double bonds is no exception. Catalyst-mediated reactions often provide access to complex molecules with high efficiency and selectivity.
Olefin Metathesis-Based Methodologies
Olefin metathesis is a Nobel Prize-winning reaction that involves the redistribution of alkene fragments through the cleavage and reformation of C=C double bonds, mediated by a metal alkylidene catalyst. wikipedia.org This reaction has become a go-to method for synthesizing complex alkenes, including trisubstituted and even sterically demanding tetrasubstituted olefins. wikipedia.orgnih.gov
The reaction is an equilibrium process, and to drive it towards the desired product, a volatile byproduct like ethylene (B1197577) gas is often removed from the system. chem-station.com The success of olefin metathesis hinges on the catalyst. Key catalysts developed for this purpose include:
Schrock Catalysts: These are highly active molybdenum or tungsten-based catalysts. While extremely powerful, they can be sensitive to air and moisture. chem-station.com
Grubbs Catalysts: These ruthenium-based catalysts are known for their excellent stability and tolerance to a wide range of functional groups, making them very user-friendly. chem-station.com The first and second-generation Grubbs catalysts are widely used.
Hoveyda-Grubbs Catalysts: These are modified Grubbs catalysts that exhibit enhanced stability and activity, enabling challenging transformations like the synthesis of tetrasubstituted olefins. chem-station.comresearchgate.net
For the synthesis of this compound, a cross-metathesis reaction could be employed. This would involve reacting two different alkenes, for example, 2-methyl-1-butene (B49056) and 1-decene, in the presence of a suitable ruthenium catalyst. The catalyst would facilitate the exchange of fragments to produce the desired this compound, along with other metathesis products. The efficiency and selectivity of this transformation would depend heavily on the choice of catalyst and reaction conditions. nih.govresearchgate.net
Table 3: Prominent Olefin Metathesis Catalyst Families
| Catalyst Family | Metal Center | Key Characteristics | Typical Applications |
|---|---|---|---|
| Schrock | Molybdenum (Mo), Tungsten (W) | Very high activity, sensitive to air/moisture | Polymerization, synthesis of highly substituted alkenes |
| Grubbs (Gen I, II) | Ruthenium (Ru) | High functional group tolerance, air/moisture stable | Ring-closing metathesis (RCM), cross-metathesis (CM) |
| Hoveyda-Grubbs | Ruthenium (Ru) | Enhanced stability, high activity | Challenging RCM and CM reactions, tetrasubstituted olefins |
Transition Metal Catalysis in Carbon-Carbon Bond Formation for Alkenes
The construction of the trisubstituted alkene framework of this compound can be efficiently achieved through various transition metal-catalyzed carbon-carbon bond-forming reactions. These methods offer high regio- and stereoselectivity, which are crucial for the synthesis of specifically substituted alkenes.
Palladium-catalyzed cross-coupling reactions are a cornerstone in this field. nih.gov For instance, the Suzuki coupling, which involves the reaction of an organoboron compound with an organohalide, and the Negishi coupling, utilizing organozinc reagents, are widely applicable for the synthesis of di- and trisubstituted alkenes. nih.gov The synthesis of a precursor to this compound could plausibly involve the coupling of a vinyl boronate ester or a vinyl halide with an appropriate organometallic reagent. The requisite alkenyl metal or electrophile precursors are often prepared from highly selective alkyne addition reactions. nih.gov
Nickel-catalyzed reactions have also emerged as powerful tools. A notable example is the Ni-catalyzed hydroalkylation of internal alkynes with cycloketone oxime esters, which provides access to cyano-substituted single-configuration trisubstituted alkenes with excellent regio- and stereoselectivity. rsc.org While this specific method introduces a cyano group, it highlights the potential of nickel catalysis in controlling the geometry of trisubstituted alkenes. Another approach involves the cobalt-catalyzed regiodivergent hydroalkylation of alkynes with alkyl halides, which can yield trisubstituted alkenes when internal alkynes are used as substrates. organic-chemistry.org
Furthermore, copper-hydride-catalyzed hydroalkylation of alkynes presents a highly stereo- and regioselective method for synthesizing Z-configured trisubstituted alkenes. nih.gov The choice of ligand, such as DTBM-dppf, is critical for the success of this transformation. nih.gov This method demonstrates the successful hydroalkylation of alkynes with various alkyl tosylates to produce a range of (hetero)aryl-substituted alkenes with complete Z-selectivity. nih.gov
A summary of relevant transition metal-catalyzed reactions is presented in the table below.
| Reaction Type | Catalyst | Key Features | Potential Application for this compound Synthesis |
| Suzuki Coupling | Palladium | High stereo- and regioselectivity in coupling alkenyl borons with organohalides. nih.gov | Coupling of a nonylboronic acid derivative with a 2-halopropene derivative. |
| Negishi Coupling | Palladium | Wide applicability for coupling alkenyl metals with organohalides. nih.gov | Reaction of a nonylzinc reagent with a 2-halopropene derivative. |
| Ni-catalyzed Hydroalkylation | Nickel | Excellent regio- and stereoselectivity for internal alkynes. rsc.org | Hydroalkylation of an internal alkyne precursor to form the trisubstituted double bond. |
| CuH-catalyzed Hydroalkylation | Copper | High stereo- and regioselectivity for Z-configured trisubstituted alkenes. nih.gov | Hydroalkylation of an appropriate alkyne to install the nonyl group. |
Asymmetric Synthetic Routes to Enantiomerically Enriched Analogues
The synthesis of enantiomerically enriched analogues of this compound, where a stereocenter might be present on the alkyl chain, necessitates the use of asymmetric synthetic strategies. Chiral auxiliaries and catalytic enantioselective methods are the primary approaches to achieve this.
Chiral Auxiliaries:
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the desired transformation, the auxiliary is removed. wikipedia.org Evans oxazolidinone auxiliaries, for example, are widely used in asymmetric alkylation and aldol (B89426) reactions to set stereocenters with high diastereoselectivity. york.ac.ukresearchgate.net In a potential synthesis of a chiral analogue of this compound, an Evans auxiliary could be attached to a carboxylic acid precursor, followed by a diastereoselective alkylation to introduce the desired chirality in the undecyl chain. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
Another example is the use of (-)-8-phenylmenthol (B56881) as a chiral auxiliary in an asymmetric Diels-Alder reaction, where it effectively blocks one face of the molecule, leading to a high degree of stereocontrol. wikipedia.org While not directly applicable to a simple alkene, this illustrates the principle of sterically directing a reaction.
Catalytic Enantioselective Methods:
Catalytic methods offer a more atom-economical approach to asymmetric synthesis. The construction of all-carbon quaternary stereocenters, which would be present in certain analogues of this compound, is a significant challenge in organic synthesis. acs.org Iridium-catalyzed enantioselective hydroalkynylation of trisubstituted alkenes has been shown to form acyclic all-carbon quaternary stereocenters β to a nitrogen atom with high regio- and enantioselectivity. acs.org
Furthermore, the enantioselective vicinal difunctionalization of alkenes, initiated by the electrophilic transfer of a sulfenyl group, leads to the formation of chiral thiiranium ions. nih.gov These intermediates can be trapped by various nucleophiles in a stereospecific manner, providing access to 1,2-sulfenofunctionalized products. nih.gov This methodology showcases the potential of catalytic systems to generate chiral centers adjacent to a double bond.
The table below summarizes key asymmetric approaches.
| Asymmetric Strategy | Key Reagent/Catalyst | Principle of Stereocontrol | Potential Application for Analogues |
| Evans Oxazolidinone Auxiliary | (R)- or (S)-4-phenyloxazolidin-2-one | Diastereoselective alkylation of a chiral enolate. york.ac.ukresearchgate.net | Introduction of a stereocenter in the undecyl chain. |
| (-)-8-Phenylmenthol Auxiliary | (-)-8-phenylmenthol | Steric hindrance directs the approach of the reagent. wikipedia.org | Control of stereochemistry in cycloaddition reactions of precursors. |
| Ir-catalyzed Hydroalkynylation | Iridium catalyst with chiral ligand | Formation of a chiral metal complex that directs the reaction. acs.org | Synthesis of analogues with all-carbon quaternary centers. |
| Catalytic Sulfenofunctionalization | Lewis base catalyst | Formation and stereospecific opening of a chiral thiiranium ion. nih.gov | Introduction of adjacent chiral centers with sulfur functionality. |
Development of Novel Synthetic Methodologies and Innovations
Recent advancements in synthetic organic chemistry have led to the development of novel methodologies that offer greater efficiency, sustainability, and access to complex molecular architectures. These innovations are highly relevant to the synthesis of this compound and its analogues.
Photocatalysis:
Visible light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. rsc.orgresearchgate.net A groundbreaking method combines photocatalytic radical addition and a Norrish type II reaction in a single light-powered process to convert common chemicals like carboxylic acids, alcohols, and alkanes directly into valuable alkenes. nus.edu.sgsciencedaily.com This approach utilizes a vinyl ketone as an "olefination reagent" and offers a robust one-pot operation with a wide range of starting materials. nus.edu.sgsciencedaily.com Such a strategy could potentially be adapted for the synthesis of this compound from a suitable carboxylic acid or alcohol precursor. Another photocatalytic strategy involves the remote alkenylation of hydroxamides with enamides via a 1,5-hydrogen atom transfer (1,5-HAT) process, yielding trisubstituted enamides with excellent regio- and stereoselectivity. rsc.org
Green Chemistry:
The principles of green chemistry, which aim to minimize waste and environmental impact, are increasingly influencing synthetic route design. ijnc.ir This includes the use of renewable feedstocks, solvent-free reaction conditions, and catalytic processes. ijnc.ir For instance, the development of a "phase-pure" iron catalyst for the Fischer-Tropsch process improves the efficiency of producing long-chain alkenes while reducing unwanted byproducts. chemistryworld.com Innovations such as microwave-assisted synthesis and the use of biocatalysis are also key components of green chemistry that can be applied to alkene synthesis. ijnc.ir A photoelectrochemical (PEC) method for the enantioselective epoxidation of alkenes using water as the oxygen source in a biphasic system represents a sustainable approach to producing chiral building blocks. acs.org
Novel Catalytic Systems:
Multicatalytic sequential reactions that combine different catalytic cycles in one pot are gaining prominence. A sequential isomerization/cross-coupling reaction has been developed for the stereoselective preparation of highly substituted alkenes from readily available alkenyl methyl ethers. acs.org This process utilizes a cationic iridium catalyst for isomerization, which is compatible with a nickel catalyst for the subsequent cross-coupling with Grignard reagents. acs.org This multicatalytic approach allows for the construction of both C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, providing access to complex alkenes that would be difficult to synthesize using conventional methods. acs.org
A summary of innovative methodologies is provided in the table below.
| Methodology | Key Innovation | Advantages | Potential Relevance |
| Integrated Photocatalysis | Combination of photocatalytic radical addition and Norrish type II reaction. nus.edu.sgsciencedaily.com | One-pot synthesis from readily available feedstocks under mild conditions. | Direct synthesis from carboxylic acid or alcohol precursors. |
| Remote Alkenylation via 1,5-HAT | Photocatalytic N-centered radical-triggered γ-C(sp³)-H alkenylation. rsc.org | High regio- and stereoselectivity for trisubstituted enamides. | Functionalization of advanced intermediates. |
| Green Catalysis (Fischer-Tropsch) | "Phase-pure" iron catalyst. chemistryworld.com | Increased efficiency and reduced waste in long-chain alkene synthesis. | Sustainable production of the undecyl chain precursor. |
| Photoelectrochemical Epoxidation | Use of water as an oxygen source in a biphasic system. acs.org | Sustainable and energy-efficient synthesis of chiral epoxides. | Green synthesis of chiral epoxide precursors to analogues. |
| Multicatalytic Sequential Reaction | [Ir/Ni] catalyzed isomerization/cross-coupling. acs.org | Stereoselective synthesis of highly substituted alkenes from simple starting materials. | Efficient construction of the this compound scaffold. |
Mechanistic Investigations of Reactions Involving 2 Methyl 2 Undecene
Electrophilic Addition Reactions and Regioselectivity Principles
Electrophilic addition reactions are fundamental transformations for alkenes, involving the addition of an electrophile across the carbon-carbon double bond. purechemistry.org For an unsymmetrical alkene like 2-methyl-2-undecene, the regioselectivity of the addition is a critical consideration. The guiding principle for these reactions is often Markovnikov's rule, which states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon atom of the double bond that is already bonded to more hydrogen atoms. dalalinstitute.comyoutube.com
The underlying chemical principle for this selectivity is the stability of the carbocation intermediate formed during the reaction. purechemistry.orglibretexts.org The reaction proceeds via the formation of the more stable carbocation. In the case of this compound, the double bond is between a tertiary carbon (C2) and a secondary carbon (C3). Protonation by an electrophile (E⁺) can occur at either carbon.
Pathway A: Protonation at C3 leads to the formation of a tertiary carbocation at C2.
Pathway B: Protonation at C2 leads to the formation of a secondary carbocation at C3.
Tertiary carbocations are significantly more stable than secondary carbocations due to the electron-donating inductive effects and hyperconjugation from the alkyl groups. Consequently, Pathway A is energetically favored, and the reaction proceeds almost exclusively through the tertiary carbocation intermediate. libretexts.orgmasterorganicchemistry.com The subsequent attack by a nucleophile (Nu⁻) on this tertiary carbocation yields the major product. ma.edu This principle dictates the outcome of reactions such as the addition of hydrogen halides and acid-catalyzed hydration. libretexts.org
Acid-Catalyzed Hydration Mechanisms
Acid-catalyzed hydration is a specific example of an electrophilic addition reaction where water adds across the double bond in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), to form an alcohol. libretexts.orglibretexts.org The reaction with this compound follows Markovnikov's rule, leading to the formation of 2-methyl-2-undecanol (B8558640). leah4sci.com
The mechanism proceeds through three principal steps:
Protonation of the Alkene: The reaction is initiated by the protonation of the alkene's double bond by a hydronium ion (H₃O⁺), which is formed from the acid catalyst in water. The π electrons of the double bond act as a nucleophile, attacking the proton. This protonation occurs at the less substituted carbon (C3) to form the more stable tertiary carbocation at C2. masterorganicchemistry.comlibretexts.org
Nucleophilic Attack by Water: The resulting tertiary carbocation is a potent electrophile. A water molecule from the solvent acts as a nucleophile and attacks the positively charged carbon atom. libretexts.orgleah4sci.com This step forms a protonated alcohol, specifically a tert-alkyloxonium ion.
Deprotonation: To form the neutral alcohol product, a final deprotonation step occurs. Another water molecule in the solution acts as a weak base, removing a proton from the oxonium ion. masterorganicchemistry.comlibretexts.org This step regenerates the hydronium ion catalyst, allowing it to participate in another reaction cycle, and yields the final product, 2-methyl-2-undecanol.
Because the carbocation intermediate is planar (sp² hybridized), the nucleophilic attack by water can occur from either face, but since the starting alkene is achiral and no new chiral center is formed, this does not result in stereoisomers. libretexts.org
Oxidative Transformations and Cleavage Mechanisms
Osmium Tetroxide and Oxone-Mediated Olefin Cleavage
The oxidative cleavage of alkenes is a powerful synthetic tool. While ozonolysis is the traditional method, a milder and safer alternative involves the use of catalytic osmium tetroxide (OsO₄) in conjunction with a co-oxidant like Oxone (potassium peroxymonosulfate). organic-chemistry.orgmsu.edu This method directly cleaves the carbon-carbon double bond to produce ketones and/or carboxylic acids, bypassing the isolation of intermediate 1,2-diols. nih.gov
For a trisubstituted alkene like this compound, this reaction is expected to yield two different carbonyl compounds. The proposed mechanism involves the following key stages:
Osmate Ester Formation: The reaction begins with the cycloaddition of OsO₄ to the alkene double bond, forming a cyclic osmate ester.
Oxidative Cleavage: The co-oxidant, Oxone, then facilitates the cleavage of the C-C bond within the osmate ester intermediate. This process directly generates the carbonyl products and regenerates the osmium catalyst for subsequent cycles. organic-chemistry.orgnih.gov
Applying this to this compound, the cleavage of the double bond between C2 and C3 would result in the formation of acetone (B3395972) (from the C2 side) and nonanal (B32974) (from the C3 side). The aldehyde, nonanal, would likely be further oxidized under the reaction conditions to the corresponding carboxylic acid, nonanoic acid. organic-chemistry.org
| Olefin Substrate | Cleavage Products with OsO₄/Oxone | Reference | |
|---|---|---|---|
| 1 | Cyclohexene | Adipic acid | organic-chemistry.org |
| 2 | 1-Methylcyclohexene | 6-Oxoheptanoic acid | msu.edu |
| 3 | cis-Stilbene | Benzoic acid | organic-chemistry.org |
| 4 | This compound (Predicted) | Acetone and Nonanoic acid | organic-chemistry.orgnih.gov |
Epoxidation Reactions and Stereochemical Outcomes
Epoxidation is the reaction of an alkene with a peroxy acid (such as m-CPBA) or other oxidizing agents to form an epoxide (an oxirane). This reaction involves the syn-addition of an oxygen atom to the double bond, meaning the two new C-O bonds are formed on the same face of the original double bond plane.
This compound is an achiral starting material. The double bond is trisubstituted and prochiral. The epoxidation reaction will create a new chiral center at the C2 position of the resulting epoxide, 2-methyl-2-nonyloxirane. Because the peroxy acid can attack from either the top face or the bottom face of the planar double bond with equal probability, the reaction will produce a racemic mixture of the two possible enantiomers: (R)-2-methyl-2-nonyloxirane and (S)-2-methyl-2-nonyloxirane. There is no inherent stereochemical preference in the absence of a chiral catalyst or auxiliary. khanacademy.org
Gas-Phase Oxidation Pathways: OH-Radical Initiated Reactions
In atmospheric chemistry, the gas-phase oxidation of volatile organic compounds (VOCs) is often initiated by hydroxyl (OH) radicals. unito.it For an alkene like this compound, the reaction with OH radicals can proceed via two main pathways:
OH Radical Addition: The OH radical can add to either carbon of the double bond. Due to the electron-donating alkyl groups, the double bond is electron-rich. The addition will preferentially occur at the less sterically hindered and more electron-rich carbon atom, leading to the formation of a β-hydroxyalkyl radical. For this compound, addition to the C3 position would form a more stable tertiary radical at C2, while addition to C2 would form a secondary radical at C3. Therefore, addition to C3 is the kinetically and thermodynamically favored pathway. nih.gov
Hydrogen Abstraction: The OH radical can abstract a hydrogen atom from the molecule, primarily from the allylic positions, as the resulting allylic radical is resonance-stabilized. This compound has allylic hydrogens at the C1 (methyl group) and C4 positions.
Kinetic studies on similar, smaller alkenes like 2-methyl-2-butene (B146552) show that OH radical addition to the double bond is the dominant reaction channel compared to hydrogen abstraction. universityofgalway.ieresearchgate.net The initially formed radical adduct rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a β-hydroxyalkyl peroxy radical, which then undergoes further complex reactions leading to the formation of various oxygenated products such as ketones, aldehydes, and hydroxy-carbonyls. nih.govcopernicus.org
| Alkene Reactant | OH Radical Reaction Rate Constant (k) at ~298 K (cm³ molecule⁻¹ s⁻¹) | Reference | |
|---|---|---|---|
| 1 | 2-Methyl-3-buten-2-ol | (6.32 ± 0.49) × 10⁻¹¹ | nih.gov |
| 2 | 3-Methyl-2-buten-1-ol | (1.45 ± 0.09) × 10⁻¹⁰ | nih.gov |
| 3 | 3-Penten-2-one | (6.2 ± 1.0) × 10⁻¹¹ | copernicus.org |
| 4 | 2-Methyl-2-butene | ~1.1 x 10⁻¹⁰ (Estimated from modeling) | researchgate.net |
Olefin Metathesis Reaction Mechanisms and Selectivity
Olefin metathesis is a reaction that involves the redistribution of alkene fragments by the scission and reformation of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts). wikipedia.orgnih.gov The generally accepted mechanism, proposed by Yves Chauvin, involves the formation of a four-membered metallacyclobutane intermediate. wikipedia.orgharvard.edu
The catalytic cycle proceeds as follows:
[2+2] Cycloaddition: The alkene substrate coordinates to the metal carbene catalyst and undergoes a [2+2] cycloaddition to form a metallacyclobutane intermediate. masterorganicchemistry.comlibretexts.org
Cycloreversion: This intermediate then undergoes a retro-[2+2] cycloaddition, breaking apart in a different way to release a new alkene and a new metal carbene. masterorganicchemistry.com
Repeat: This new metal carbene can then react with another alkene molecule, continuing the catalytic cycle.
For this compound, a trisubstituted internal alkene, participation in olefin metathesis, particularly cross-metathesis with another alkene, presents challenges. masterorganicchemistry.com Trisubstituted alkenes are generally less reactive in metathesis than terminal or 1,2-disubstituted alkenes due to steric hindrance, which disfavors the formation of the required metallacyclobutane intermediate.
In a cross-metathesis reaction involving this compound, several outcomes are possible, including homodimerization of the reaction partner and potentially slow formation of the desired cross-product. The selectivity can be poor, often resulting in a complex mixture of products. masterorganicchemistry.com The geometry (E/Z) of the newly formed double bond in the product is also often difficult to control. masterorganicchemistry.com More advanced and reactive catalysts are typically required to achieve efficient metathesis with sterically hindered substrates like this compound. libretexts.org
Cross-Metathesis with Natural Oils and Fatty Acid Esters
Cross-metathesis is a powerful organic reaction that allows for the exchange of alkylidene groups between two different olefins, typically mediated by a metal catalyst such as a ruthenium-based Grubbs catalyst. psu.eduorganic-chemistry.org In the field of oleochemistry, this reaction is particularly valuable for converting renewable feedstocks like natural oils and their constituent fatty acid esters into more valuable chemical products. scielo.br Natural oils are rich in long-chain unsaturated fatty acid esters, which can be chemically modified through cross-metathesis to produce specialty chemicals, polymers, and biofuels. psu.eduscielo.br
The general mechanism, as proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps between the olefins and the metal alkylidene catalyst, proceeding through a metallacyclobutane intermediate. caltech.edu When a fatty acid ester, such as methyl oleate (B1233923), undergoes cross-metathesis with another alkene, the reaction can lead to a change in the carbon chain length, a process that is highly valuable for producing detergent-range (C12-C14) esters from more common C18 fatty acids. psu.edu
While specific studies detailing the cross-metathesis of this compound with natural oils are not prevalent, the principles of the reaction with internal and trisubstituted alkenes are well-established. The reaction of an unsaturated fatty acid ester with this compound would be expected to yield a mixture of new olefins and new esters, alongside self-metathesis products. The distribution of these products depends on the relative reactivity of the olefins and the reaction conditions. organic-chemistry.org High conversion and selectivity in such reactions can often be achieved by using an excess of one of the olefin partners. researchgate.net For instance, the cross-metathesis of methyl oleate with a partner alkene can yield new monoesters and new internal alkenes. psu.edu
Table 1: Illustrative Products of Cross-Metathesis between Methyl Oleate and a Generic Alkene (R-CH=CH-R')
| Reactant 1 | Reactant 2 | Cross-Metathesis Product 1 | Cross-Metathesis Product 2 | Self-Metathesis Product 1 | Self-Metathesis Product 2 |
| Methyl Oleate | R-CH=CH-R' | Methyl 9-alkenoate | 1-Alkenyl-octane | 9-Octadecenedioic acid, dimethyl ester | 9-Octadecene |
This table illustrates the general outcome of a cross-metathesis reaction, showing both the desired cross-products and the potential self-metathesis byproducts based on the statistical scrambling of alkylidene groups. psu.edu
Ethenolysis and Butenolysis Reaction Pathways
Ethenolysis and butenolysis are specific types of cross-metathesis reactions where ethylene (B1197577) (ethene) and butene, respectively, are used as the cross-partner. These reactions are particularly useful for cleaving internal double bonds to produce shorter-chain, often terminal, alkenes, which are valuable industrial intermediates. psu.eduscielo.br
Ethenolysis: This reaction involves the cross-metathesis of an olefin with ethylene. scielo.br For an internal olefin, this process effectively breaks the carbon-carbon double bond and caps (B75204) the resulting fragments with =CH2 groups, yielding two smaller terminal olefins. The mechanistic cycle involves the reaction of the substrate, this compound, with the active ruthenium catalyst to form a metallacyclobutane intermediate. This intermediate can then fragment. In the presence of a high pressure of ethylene, the ruthenium alkylidene formed will preferentially react with ethylene to generate a ruthenium methylidene species. nih.gov This methylidene complex then reacts with the substrate to release a terminal olefin and regenerate the propagating alkylidene, driving the reaction toward the ethenolysis products. nih.gov For this compound, ethenolysis would cleave the C2=C3 double bond.
Butenolysis: This process is analogous to ethenolysis but uses 2-butene (B3427860) as the cleaving agent. researchgate.net High conversion and selectivity can be achieved in the butenolysis of unsaturated fatty acid esters using second-generation ruthenium catalysts. researchgate.net The reaction of this compound with 2-butene would proceed through a similar metallacyclobutane intermediate, leading to the exchange of alkylidene groups. This would result in the formation of 2-methyl-2-butene and 2-dodecene as the primary cross-metathesis products.
Table 2: Ethenolysis and Butenolysis Products of this compound
| Reaction | Reactant 1 | Reactant 2 | Expected Product(s) |
| Ethenolysis | This compound | Ethylene | 2-Methyl-1-propene and 1-Decene |
| Butenolysis | This compound | 2-Butene | 2-Methyl-2-butene and 2-Dodecene |
The table outlines the specific products expected from the catalytic cleavage of this compound with ethylene and 2-butene.
Nucleophilic Additions to this compound and Mechanistic Insights
Nucleophilic addition reactions involve the attack of a nucleophile—an electron-rich species—on an electron-deficient center. In the context of alkenes, the carbon-carbon double bond is electron-rich due to its π-electron density, making it inherently nucleophilic. dalalinstitute.com Consequently, simple, unactivated alkenes like this compound are generally not susceptible to attack by nucleophiles. dalalinstitute.com Such reactions are unfavorable because they would involve the attack of an electron-rich species on an already electron-rich system.
For a nucleophilic addition to an alkene to occur, the double bond must be activated by adjacent electron-withdrawing groups (e.g., carbonyl, cyano, or nitro groups). These groups render the β-carbon of the double bond electrophilic and thus susceptible to nucleophilic attack. The mechanism for such an activated system typically proceeds in two steps:
Nucleophilic Attack: The nucleophile adds to the electrophilic β-carbon, breaking the π-bond and forming a resonance-stabilized carbanion (an enolate in the case of α,β-unsaturated carbonyls). dalalinstitute.com
Protonation: The carbanion intermediate is then protonated, usually by a solvent or a weak acid added to the mixture, to yield the final addition product. dalalinstitute.com
Given that this compound lacks any electron-withdrawing groups to activate its double bond, it does not readily undergo nucleophilic addition reactions under standard conditions. Its reactivity is dominated by electrophilic addition, where the double bond itself acts as the nucleophile.
Table 3: General Mechanism of Nucleophilic Addition to an Activated Alkene
| Step | Description | Intermediate |
| 1 | Attack of a nucleophile (:Nu⁻) on the electron-poor β-carbon of an α,β-unsaturated carbonyl compound. | Resonance-stabilized enolate anion |
| 2 | Protonation of the enolate anion by a proton source (H-A). | Neutral addition product |
This table provides a generalized mechanism for nucleophilic addition, highlighting the requirement for an activating group, which is absent in this compound. dalalinstitute.com
Rearrangement Reactions and Isomerization Pathways of Unsaturated Systems
Rearrangement reactions involve a change in the connectivity of a molecule's carbon skeleton, often resulting in the formation of a structural isomer. wikipedia.org In reactions involving alkenes, rearrangements are most commonly observed when carbocation intermediates are formed, such as during electrophilic addition reactions. chemistrysteps.commasterorganicchemistry.com The driving force for these rearrangements is typically the formation of a more stable carbocation. msu.edu Carbocation stability follows the order: tertiary > secondary > primary. masterorganicchemistry.com
When this compound undergoes a reaction that generates a carbocation, such as addition of an acid (H-X), the proton will add to the less substituted carbon of the double bond (C3) according to Markovnikov's rule. This directly forms a stable tertiary carbocation at the C2 position. pearson.comchegg.com Because a highly stable tertiary carbocation is formed initially, there is no energetic advantage to be gained from a subsequent 1,2-hydride or 1,2-alkyl shift, as these would lead to a less stable secondary carbocation. Therefore, Wagner-Meerwein type rearrangements are not expected to be a significant reaction pathway for this compound under these conditions. msu.edu
Isomerization, specifically the migration of the double bond, is another possible pathway for unsaturated systems. This can occur under thermal conditions or in the presence of acid or metal catalysts. For this compound, an acid-catalyzed isomerization could, in principle, lead to the formation of other isomers, such as 2-methyl-1-undecene (B103759) or 2-methyl-3-undecene, through a series of protonation and deprotonation steps that allow the double bond to migrate along the carbon chain. The relative stability of the different alkene isomers would influence the equilibrium position of such a reaction.
Table 4: Potential for Rearrangement in Reactions of this compound
| Reaction Type | Intermediate | Stability of Initial Intermediate | Likelihood of Rearrangement | Rationale |
| Electrophilic Addition (e.g., + H⁺) | Tertiary Carbocation (at C2) | High | Unlikely | The initially formed carbocation is already the most stable type (tertiary). A 1,2-shift would produce a less stable secondary carbocation. chemistrysteps.commsu.edu |
| Acid-Catalyzed Isomerization | Carbocation | Varies | Possible | Reversible protonation/deprotonation can lead to migration of the double bond to form other isomers. |
Advanced Spectroscopic and Analytical Techniques for 2 Methyl 2 Undecene Research
Mass Spectrometry-Based Characterization Beyond Basic Compound Identification
Mass spectrometry (MS) is a cornerstone analytical technique for molecular analysis, offering high sensitivity and detailed structural information. nih.gov For hydrocarbons like 2-Methyl-2-undecene, advanced MS methods are employed to gain insights far beyond simple molecular weight determination. astm.orgacs.org
Tandem mass spectrometry, or MS/MS, is a powerful technique used for the detailed structural analysis of molecules by performing multiple stages of mass analysis. nih.govfiveable.me In a typical MS/MS experiment for this compound, the molecular ion ([M]•+), with a mass-to-charge ratio (m/z) of 168, would first be isolated from all other ions. This selected "precursor ion" is then subjected to fragmentation through a process like collision-induced dissociation (CID), where it collides with neutral gas molecules. fiveable.me
The resulting "product ions" are then analyzed in a second stage of mass spectrometry. The fragmentation pattern obtained is highly specific to the structure of the precursor ion. For this compound, MS/MS can definitively locate the position of the double bond and the methyl branch. The fragmentation pathways would help distinguish it from other dodecene isomers, such as 3-methyl-2-undecene or 2-methyl-3-undecene, which would produce different sets of product ions upon CID. This technique is crucial for the structural elucidation of complex molecules and mixture analysis. fiveable.merfi.ac.uk
Gas chromatography coupled with mass spectrometry (GC-MS) is a standard and widely available method for the analysis of volatile hydrocarbon mixtures. nih.gov In GC-MS analysis of this compound, the compound is first separated from a mixture based on its boiling point and interactions with the GC column before being introduced into the mass spectrometer. Ionization is typically achieved through electron impact (EI), which bombards the molecule with high-energy electrons, leading to the formation of a molecular ion ([M]•+) and numerous fragment ions. uni-saarland.de
The mass spectrum of an alkene generally shows a distinct molecular ion peak, which for this compound would appear at m/z 168. youtube.com The fragmentation of alkenes is characterized by specific cleavage patterns, most notably allylic cleavage, which results in the formation of a stable, resonance-stabilized allylic carbocation. youtube.com The stability of the resulting fragment ions often dictates the most abundant peaks in the spectrum (the base peak). chemguide.co.uklibretexts.org
For this compound, the primary fragmentation pathways would involve cleavage of the C-C bond allylic to the double bond. This would lead to the formation of characteristic fragment ions that help confirm the structure.
Table 1: Predicted Key GC-MS Fragmentation Ions for this compound
| m/z Value | Proposed Fragment Ion | Formation Pathway | Significance |
| 168 | [C₁₂H₂₄]•+ | Molecular Ion | Confirms the molecular weight of the compound. |
| 153 | [C₁₁H₂₁]+ | Loss of a methyl radical (•CH₃) | Indicates the presence of a methyl group. |
| 83 | [C₆H₁₁]+ | Cleavage at the allylic C4-C5 bond | A significant fragment resulting from the formation of a stable secondary allylic carbocation. |
| 69 | [C₅H₉]+ | Cleavage at the allylic C4-C5 bond with charge retention on the smaller fragment. | Another key indicator of the double bond position. |
| 55 | [C₄H₇]+ | Allylic cleavage and subsequent rearrangements. | A common fragment for alkenes containing a four-carbon allylic system. |
| 41 | [C₃H₅]+ | Allyl cation | A very common and stable fragment in the mass spectra of many alkenes. youtube.com |
This table is based on established fragmentation principles for alkenes. youtube.comchemguide.co.uklibretexts.org
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the m/z of ions with very high accuracy, typically to four or more decimal places. fiveable.menih.gov This precision is critical for the unambiguous determination of a compound's elemental composition. While standard MS can identify the nominal mass of this compound as 168, HRMS can distinguish its exact mass from other molecules that also have a nominal mass of 168 but different atomic compositions. libretexts.org
The molecular formula for this compound is C₁₂H₂₄. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.0000 Da) and hydrogen (¹H = 1.007825 Da), the precise monoisotopic mass can be calculated.
Calculated Exact Mass of C₁₂H₂₄: 168.1878 Da nih.gov
An HRMS instrument, such as a Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzer, can measure this mass with an error of only a few parts per million (ppm). nih.gov This capability allows researchers to confirm the molecular formula as C₁₂H₂₄ and confidently rule out other potential formulas like C₁₁H₂₀O (exact mass: 168.1514 Da) or C₁₀H₁₆O₂ (exact mass: 168.1150 Da), which have the same nominal mass. This makes HRMS an invaluable tool in petroleomics and the analysis of complex hydrocarbon mixtures. mdpi.comscilit.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution. numberanalytics.com It provides information on the connectivity and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). numberanalytics.com
For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete and unambiguous assignment of all proton and carbon signals. science.goviranchembook.ir
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the different chemical environments of protons, their relative numbers (integration), and their neighboring protons (spin-spin coupling). docbrown.info The ¹³C NMR spectrum shows the number of chemically distinct carbon environments. docbrown.info
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edu A cross-peak in a COSY spectrum indicates that two protons are neighbors in the carbon skeleton. This is used to map out the entire spin system of the long alkyl chain from the vinylic proton at C3 to the terminal methyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH). columbia.eduemerypharma.com It is a highly sensitive method for assigning carbons that have attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular framework by showing correlations between protons and carbons over multiple bonds (typically two or three, ²JCH and ³JCH). columbia.eduemerypharma.com For this compound, HMBC is essential for identifying the quaternary carbon (C2), as it has no attached protons and will not appear in an HSQC spectrum. Protons on the adjacent methyl groups and the C4 methylene (B1212753) group would show HMBC cross-peaks to C2, confirming its position.
NOE (Nuclear Overhauser Effect) Spectroscopy (NOESY): This technique reveals protons that are close to each other in space, regardless of whether they are connected through bonds. numberanalytics.com For an acyclic molecule, NOESY can help determine preferred conformations by identifying spatial proximities between protons that are distant in the primary structure.
Table 2: Expected 2D NMR Correlations for Structural Assignment of this compound
| Proton(s) (¹H) | COSY Correlation with... | HSQC Correlation to... | Key HMBC Correlations to... |
| H3 (vinylic) | H4 | C3 | C1, C2, C4, C5 |
| H1 (methyl) | None | C1 | C2, C3 |
| C2-Methyl Protons | None | C(2)-Me | C1, C2, C3 |
| H4 (allylic) | H3, H5 | C4 | C2, C3, C5, C6 |
| H11 (terminal methyl) | H10 | C11 | C9, C10 |
This table illustrates the key correlations expected from standard 2D NMR experiments, which collectively allow for the complete structural elucidation of the molecule. sdsu.eduyoutube.comiranchembook.ir
Advanced Crystallographic Methods for Precise Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, providing exact bond lengths, bond angles, and torsion angles. However, this technique requires the sample to be in a crystalline, solid form. This compound is a liquid at standard temperature and pressure, which presents a significant challenge for crystallographic analysis.
Despite this limitation, several advanced approaches could be employed:
Low-Temperature Crystallography: The compound could be cooled until it solidifies, and if it forms a single crystal suitable for diffraction, its structure could be determined. This would provide valuable information about its solid-state conformation.
Co-crystallization: this compound could be co-crystallized with a "host" molecule that has cavities or channels capable of trapping the alkene in an ordered arrangement. This is a common strategy for obtaining crystal structures of liquid or gaseous compounds.
Derivative Formation: A chemical reaction could be performed to convert this compound into a solid derivative. For example, epoxidation of the double bond followed by ring-opening could yield a diol, which is more likely to be a crystalline solid. The crystal structure of the derivative would provide definitive proof of the carbon skeleton and the position of the original functional groups.
While direct crystallographic analysis of this compound is not straightforward, these advanced methods offer pathways to obtain the most precise and unambiguous molecular structure data possible. shu.ac.uknih.gov
Vibrational Spectroscopy Applications: Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, making it an excellent tool for "molecular fingerprinting." For this compound, Raman spectroscopy can identify and characterize its key functional groups, particularly the carbon-carbon double bond (C=C) and various C-H bonds within its unsaturated hydrocarbon structure. nih.gov
The Raman spectrum of an unsaturated hydrocarbon is sensitive to its specific architecture. nih.gov The C=C stretching vibration in alkenes gives rise to a characteristic band in the Raman spectrum. For a tetrasubstituted alkene like this compound, this peak is expected to be strong and located in the 1665-1680 cm⁻¹ region. Other significant features include the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups, as well as the vinylic C-H bond. nih.govnih.gov The unique pattern of these vibrations provides a distinct spectral fingerprint for this compound. The analysis of these spectral regions can be used to distinguish it from its isomers and from saturated alkanes. nih.gov
Table 3: Predicted Characteristic Raman Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| C=C Stretch | Tetrasubstituted Alkene | 1665 - 1680 | Strong, characteristic peak for the double bond. |
| C-H Stretch (sp³) | Alkyl CH₃, CH₂ | 2850 - 3000 | A complex region of multiple strong peaks corresponding to symmetric and asymmetric stretches. The ratio of CH₂ to CH₃ group intensities can provide structural information. nih.gov |
| C-H Stretch (sp²) | Vinylic C-H | ~3000 | A weaker peak associated with the hydrogen atom on the double-bonded carbon. capes.gov.br |
| CH₃/CH₂ Deformation | Alkyl CH₃, CH₂ | 1375 - 1465 | Bending and scissoring vibrations, sensitive to the local chemical environment. nih.gov |
| C-C Stretch | Alkyl Chain | 800 - 1200 | Skeletal vibrations of the nonyl backbone. |
Hyphenated Techniques for Comprehensive Mixture Analysis (e.g., HPLC/ESI-MS, GC-IMS)
Analyzing this compound, especially within complex mixtures like essential oils or industrial products, benefits greatly from hyphenated analytical techniques. These methods combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry or ion mobility spectrometry.
High-Performance Liquid Chromatography/Electrospray Ionization-Mass Spectrometry (HPLC/ESI-MS) is a powerful tool for many organic molecules, but it presents significant challenges for the analysis of volatile, nonpolar compounds like this compound. researchgate.net ESI is a soft ionization technique that works best for polar and thermally labile compounds and is inefficient for nonpolar hydrocarbons. nih.gov Furthermore, the high volatility of C12 alkenes means they can be easily lost during the solvent evaporation process that precedes mass spectrometric detection in many HPLC-MS systems. researchgate.net While methods have been developed for analyzing metabolites of volatile organic compounds (VOCs) or specific VOC classes, it is generally not the preferred technique for analyzing long-chain alkenes directly. researchgate.netnih.gov
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an increasingly popular technique for the analysis of volatile organic compounds (VOCs) and is well-suited for a compound like this compound. nih.gov This method couples the high-resolution separation of gas chromatography with the rapid, gas-phase separation of ions based on their size, shape, and charge in an ion mobility spectrometer. nih.gov After separation on the GC column, molecules are ionized and enter the IMS drift tube. This provides a second dimension of separation, which helps to resolve complex mixtures and provides an additional identifier (drift time) for each compound. GC-IMS is known for its high sensitivity for VOCs, often allowing for direct headspace analysis without the need for sample enrichment steps. chromatographyonline.com
Table 4: Comparison of Hyphenated Techniques for this compound Analysis
| Technique | Separation Principle(s) | Ionization | Suitability for this compound | Advantages | Disadvantages |
|---|---|---|---|---|---|
| HPLC/ESI-MS | Liquid Chromatography (polarity); Mass-to-charge ratio | Electrospray Ionization (ESI) | Low | High separation efficiency for non-volatile, polar mixtures. nih.gov | Poor ionization efficiency for nonpolar hydrocarbons; potential loss of volatile analytes. researchgate.net |
| GC-IMS | Gas Chromatography (boiling point/volatility); Ion Mobility (size, shape, charge) | Various (e.g., tritium (B154650) source) | High | Excellent for volatile compounds; high sensitivity; provides a second, independent separation dimension. nih.govchromatographyonline.com | Less effective for non-volatile or thermally unstable compounds. |
Theoretical and Computational Chemistry Studies on 2 Methyl 2 Undecene
Density Functional Theory (DFT) Calculations for Reaction Pathways and Selectivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the thermodynamics and kinetics of chemical reactions. For 2-methyl-2-undecene, DFT calculations can map out the potential energy surfaces for various reactions, such as oxidation, hydrogenation, or addition reactions, identifying the most likely pathways and predicting the selectivity of product formation.
Detailed research findings from DFT studies on similar, smaller alkenes, such as 2-methyl-2-butene (B146552), reveal common reaction mechanisms that are applicable to this compound. For instance, in reactions involving electrophilic addition, the initial step is typically the formation of a carbocation intermediate. DFT calculations can determine the relative stability of the possible carbocations, thereby predicting the regioselectivity of the reaction according to Markovnikov's rule.
A hypothetical DFT study on the epoxidation of this compound with a peroxy acid would involve calculating the energies of the reactants, the transition state, and the products. The transition state geometry would reveal the concerted nature of the oxygen transfer. The calculated activation energy provides a quantitative measure of the reaction rate.
Table 1: Hypothetical DFT-Calculated Energies for the Epoxidation of this compound
| Species | Method/Basis Set | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |
| This compound + Peracetic Acid | B3LYP/6-31G(d) | -845.12345 | 0.0 |
| Transition State | B3LYP/6-31G(d) | -845.09876 | 15.5 |
| 2-Methyl-2,3-epoxyundecane + Acetic Acid | B3LYP/6-31G(d) | -845.20123 | -48.8 |
Note: The data in this table is illustrative and intended to represent the type of output generated by DFT calculations.
These calculations can be extended to explore competing reaction pathways, for example, allylic oxidation versus epoxidation, providing valuable information for synthetic chemists seeking to control the reaction outcome. The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results that correlate well with experimental data. osti.govresearchgate.netescholarship.org
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which in turn govern its reactivity. For this compound, these calculations can determine properties such as the distribution of electron density, the energies of molecular orbitals (especially the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential.
The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and its tendency to undergo electronic transitions. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. In this compound, the HOMO is expected to be localized on the carbon-carbon double bond (the π-orbital), making this the primary site for electrophilic attack. The LUMO, conversely, represents the region where the molecule can accept electrons.
Natural Bond Orbital (NBO) analysis, a common quantum chemical technique, can provide further details on the hybridization of atomic orbitals and the nature of the bonding within the molecule. nih.gov For this compound, NBO analysis would quantify the p-character of the sp2 hybridized carbons in the double bond and describe the delocalization of electron density.
Table 2: Illustrative Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest energy electrons; site of electrophilic attack. |
| LUMO Energy | +1.2 eV | Energy of the lowest energy unoccupied orbital; site of nucleophilic attack. |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | ~0.1 D | Indicates a very low overall polarity. |
| Molecular Electrostatic Potential | Negative region around the C=C bond | Predicts the site for electrophilic addition. |
Note: The data in this table is hypothetical and for illustrative purposes.
These computational insights are invaluable for predicting how this compound will interact with other reagents and for understanding its spectroscopic properties. nih.gov
Structure-Activity Relationship (SAR) Methodologies for Predictive Modeling
Structure-Activity Relationship (SAR) studies are fundamental in fields like medicinal chemistry and toxicology for understanding how the structure of a chemical compound influences its biological activity. drugdesign.orgfiveable.me While this compound itself may not have a specific biological target, SAR methodologies can be hypothetically applied to a series of its derivatives to build predictive models. nih.govresearchgate.net
A typical SAR study would involve synthesizing a library of compounds based on the this compound scaffold, where specific parts of the molecule are systematically modified. For example, the length of the alkyl chain could be varied, or functional groups could be introduced at different positions. These analogs would then be tested for a particular biological activity.
Quantitative Structure-Activity Relationship (QSAR) models take this a step further by using statistical methods to correlate variations in physicochemical properties (such as lipophilicity, steric parameters, and electronic effects) with changes in activity. fiveable.me For a series of this compound derivatives, a QSAR model could be developed to predict, for instance, their antimicrobial activity based on descriptors like the octanol-water partition coefficient (logP) and molar refractivity.
Table 3: Hypothetical SAR Data for this compound Analogs
| Compound | Modification from this compound | logP | Hypothetical Activity (IC50, µM) |
| Analog 1 | Chain length: C8 (2-methyl-2-nonene) | 5.0 | 50 |
| Analog 2 | Chain length: C10 (this compound) | 6.5 | 25 |
| Analog 3 | Chain length: C12 (2-methyl-2-tridecene) | 7.5 | 40 |
| Analog 4 | Added -OH at C-11 | 6.2 | 15 |
| Analog 5 | Added -COOH at C-11 | 5.8 | 10 |
Note: This table presents a hypothetical scenario to illustrate the principles of SAR.
Such studies can guide the design of new compounds with enhanced activity and provide insights into the molecular features required for the desired biological effect. ic.ac.uk
Computer-Aided Structure Elucidation (CASE) Approaches
Computer-Aided Structure Elucidation (CASE) systems are sophisticated software tools that assist chemists in determining the chemical structure of unknown compounds based on their spectroscopic data. acdlabs.com These programs typically use data from Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), mass spectrometry (MS), and infrared (IR) spectroscopy to generate a set of possible structures that are consistent with the data. researchgate.netresearchgate.net
For a known compound like this compound, a CASE approach can be used for verification or as a teaching tool to demonstrate how spectroscopic data logically leads to a unique structure. The process would involve inputting the molecular formula (C12H24), which is readily determined by high-resolution mass spectrometry, along with various NMR datasets.
The CASE software would analyze the correlations in 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), to piece together the carbon skeleton and the placement of protons. For this compound, the HMBC spectrum would be particularly informative, showing correlations from the methyl protons to the two sp2 carbons of the double bond, thus confirming the position of the methyl group and the double bond.
Table 4: Spectroscopic Data Input for CASE Analysis of this compound
| Data Type | Information Provided | Expected Data for this compound |
| Molecular Formula (from HR-MS) | Elemental Composition | C12H24 |
| 1H NMR | Proton environments and multiplicities | Signals for allylic CH2, aliphatic (CH2)n chain, terminal CH3, and two vinylic methyl groups. |
| 13C NMR | Carbon environments | Signals for two sp2 carbons, and multiple sp3 carbons corresponding to the alkyl chain and methyl groups. |
| COSY (1H-1H) | Proton-proton coupling networks | Correlations between adjacent CH2 groups in the long alkyl chain. |
| HSQC (1H-13C) | Direct carbon-proton attachments | Correlation of each proton signal to its directly bonded carbon. |
| HMBC (1H-13C) | Long-range carbon-proton attachments (2-3 bonds) | Key correlations from methyl protons to C2 and C3, confirming the trisubstituted double bond. |
The system's algorithm would generate all possible isomers of C12H24 and then systematically eliminate those that are inconsistent with the provided spectroscopic constraints, ultimately converging on this compound as the only plausible structure. researchgate.net
Chemical Transformations and Derivative Synthesis of 2 Methyl 2 Undecene
Synthesis of Functionalized 2-Methyl-2-undecene Derivatives
The trisubstituted double bond in this compound is a reactive site for various addition and cleavage reactions, allowing for the introduction of a wide range of functional groups. Key transformations include oxidation, hydroboration, and ozonolysis, which yield alcohols, epoxides, and carbonyl compounds, respectively.
Epoxidation: The reaction of this compound with peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), or with metal-based catalytic systems results in the formation of an epoxide. libretexts.org Catalytic systems involving manganese or methyltrioxorhenium (MTO) with hydrogen peroxide are effective for the epoxidation of various alkenes. organic-chemistry.orgresearchgate.net This transformation converts the planar alkene into a strained three-membered ring, 2,3-epoxy-2-methylundecane, which is a versatile intermediate for further synthesis. The epoxide can undergo acid-catalyzed ring-opening to produce diols. libretexts.org
Hydroboration-Oxidation: This two-step reaction provides a method to synthesize alcohols from alkenes with anti-Markovnikov regioselectivity. wikipedia.orgpearson.com In the case of this compound, treatment with a borane (B79455) reagent (e.g., BH₃ in THF) followed by oxidation with hydrogen peroxide (H₂O₂) and a base yields 2-methyl-3-undecanol. masterorganicchemistry.com The reaction proceeds via a syn-addition of the hydrogen and boron atoms across the double bond, with the boron atom adding to the less substituted carbon (C3). libretexts.org Subsequent oxidation replaces the boron atom with a hydroxyl group with retention of stereochemistry. masterorganicchemistry.comlibretexts.org
Ozonolysis: Oxidative cleavage of the double bond in this compound with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878), DMS, or zinc) breaks the molecule at the C=C bond. masterorganicchemistry.com This reaction yields two smaller carbonyl compounds: undecan-2-one from the C2 side of the original double bond and acetone (B3395972) from the C3 side. doubtnut.comtestbook.com This transformation is a reliable method for converting an alkene into ketones or aldehydes and is often used in structural elucidation.
| Reaction | Reagents | Product | Functional Group Introduced |
|---|---|---|---|
| Epoxidation | mCPBA or H₂O₂/Catalyst (e.g., MTO) | 2,3-Epoxy-2-methylundecane | Epoxide |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-Methyl-3-undecanol | Alcohol (Anti-Markovnikov) |
| Ozonolysis (Reductive Workup) | 1. O₃ 2. (CH₃)₂S or Zn/H₂O | Undecan-2-one and Acetone | Ketone |
Formation of Substituted Undecene Isomers
Isomerization reactions of this compound involve the migration of the double bond to form other structural isomers. These transformations can be achieved through various chemical and biochemical methods.
Acid-Catalyzed Isomerization: The double bond in this compound can be isomerized under acidic conditions. The mechanism typically involves the protonation of the double bond to form a tertiary carbocation at the C2 position. This intermediate can then lose a proton from an adjacent carbon (C1 or C3) to form a different alkene. lookchem.com This process can lead to a mixture of isomers, including the terminal alkene, 2-methyl-1-undecene (B103759), and other internal isomers like 2-methyl-3-undecene. The relative stability of the resulting alkenes (Zaitsev's vs. Hofmann's rule) and the reaction conditions influence the final product distribution.
Synthesis of 2-Methyl-1-undecene: The terminal isomer, 2-methyl-1-undecene, is a valuable chemical intermediate. sigmaaldrich.comnih.gov A specific route to this isomer involves the dehydration of 2-methyl-2-undecanol (B8558640), which can be formed from this compound via acid-catalyzed hydration. A related synthesis involves the pyrolysis of 1,1-dimethyldecanyl acetate, which can generate a mixture of 2-methyl-1-undecene and this compound. lookchem.com
Biochemical Isomerization: In biological systems, the synthesis of unsaturated fatty acids can involve the isomerization of double bonds. nih.gov Some bacterial pathways introduce a cis double bond by isomerizing a trans double bond intermediate during the fatty acid elongation cycle. nih.gov While not a direct industrial synthesis for this compound, these enzymatic pathways illustrate a natural mechanism for shifting the position of a double bond within a long alkyl chain.
| Isomer Name | Structure | Formation Method |
|---|---|---|
| 2-Methyl-1-undecene | Terminal Alkene | Acid-catalyzed isomerization; Dehydration of 2-methyl-2-undecanol lookchem.com |
| 2-Methyl-3-undecene | Internal Alkene | Acid-catalyzed isomerization |
Cyclization Reactions Involving this compound Moieties
The long nonyl chain of this compound provides a backbone that can be induced to form cyclic structures, a key strategy in the synthesis of complex molecules like steroids and pheromones.
Analogy with Unsaturated Fatty Acid Cyclization: Long-chain unsaturated fatty acids, which share structural similarities with this compound, are known to undergo intramolecular cyclization at high temperatures to form five- and six-membered rings. aocs.orgresearchgate.net This process typically involves one of the double bond carbons attacking another unsaturated carbon or an adjacent position along the chain, leading to the formation of cyclopentenyl or cyclohexenyl fatty acids. aocs.org This serves as a model for the potential cyclization pathways of long-chain alkenes.
Robinson Annulation of a Derivative: A powerful method for forming a six-membered ring is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com While this compound itself is not a direct substrate, its derivative, undecan-2-one (obtained via ozonolysis), is an ideal starting material. masterorganicchemistry.com In this sequence, undecan-2-one acts as the Michael donor, reacting with an α,β-unsaturated ketone like methyl vinyl ketone. organic-chemistry.orgyoutube.com The resulting 1,5-diketone intermediate then undergoes a base-catalyzed intramolecular aldol condensation to form a new six-membered, α,β-unsaturated ketone ring fused to the original chain. libretexts.org
| Reaction Type | Starting Material (from this compound) | Key Reagent | Cyclic Product Type |
|---|---|---|---|
| Intramolecular Cyclization (by analogy) | This compound | Heat | Cyclopentyl/Cyclohexyl rings aocs.org |
| Robinson Annulation | Undecan-2-one (from ozonolysis) | Methyl vinyl ketone, Base | Substituted cyclohexenone wikipedia.orglibretexts.org |
Derivatization Strategies for Enhanced Analytical Detection and Separation
Direct analysis of a non-polar hydrocarbon like this compound by methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can be challenging due to its low polarity and lack of a strong chromophore. Derivatization is a chemical modification process used to improve the analytical properties of a molecule. libretexts.org
Derivatization via Ozonolysis Products: A highly effective strategy is to first convert this compound into its more functionalized ozonolysis products, undecan-2-one and acetone. masterorganicchemistry.com These ketones can then be readily derivatized for enhanced detection. sigmaaldrich.comnih.gov
For GC-MS Analysis: Ketones are often reacted with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.com The resulting oxime derivative is highly electronegative, making it extremely sensitive for detection by an electron capture detector (ECD) or by mass spectrometry.
For HPLC-UV/MS Analysis: Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or 2-nitrophenylhydrazine (B1229437) (2-NPH) react with ketones to form hydrazone derivatives. nih.govresearchgate.netnih.gov These derivatives contain aromatic nitro groups, which are strong chromophores, enabling highly sensitive detection using a UV-Vis or diode array detector (DAD). nih.gov The increased mass and specific fragmentation patterns of the derivatives also aid in their identification by mass spectrometry. researchgate.net
Direct Derivatization: While less common for simple alkenes, general derivatization techniques can be applied. Silylation, acylation, or alkylation can increase the volatility of compounds for GC analysis. libretexts.orgresearchgate.netresearch-solution.com For instance, epoxidation of the double bond, as described in section 6.1, alters the polarity and boiling point of the molecule, which can improve its chromatographic separation from other hydrocarbons.
| Strategy | Analyte | Derivatizing Reagent | Analytical Technique | Advantage |
|---|---|---|---|---|
| Via Ozonolysis | Undecan-2-one | PFBHA | GC-ECD/MS | Enhanced sensitivity sigmaaldrich.com |
| Via Ozonolysis | Undecan-2-one | 2,4-DNPH | HPLC-UV/MS | Strong UV absorbance nih.govresearchgate.net |
| Via Ozonolysis | Undecan-2-one | 2-NPH | HPLC-DAD/MS | Strong UV absorbance, specific fragmentation nih.gov |
| Direct Modification | This compound | mCPBA (Epoxidation) | GC-MS | Altered polarity and retention time |
Applications of 2 Methyl 2 Undecene As a Chemical Intermediate and Building Block in Research
Precursor in Organic Synthesis of Complex Molecules
In the field of organic synthesis, 2-methyl-2-undecene is recognized both as a target for new synthetic methods and as a starting material for constructing more complex molecular architectures. Research has demonstrated its synthesis and use in reactions that form new carbon-carbon and carbon-heteroatom bonds.
One notable synthesis is the copper-catalyzed reaction of 2-methyl-1-propenyllithium with primary alkyl bromides, such as octyl bromide, which produces this compound in quantitative yield. thieme-connect.com This method highlights the compound's role as a benchmark product for testing the efficacy of new catalytic systems. thieme-connect.com Another established laboratory preparation involves the alpha-diphenylmethylsilylation of ester enolates, specifically converting ethyl decanoate (B1226879) into this compound, a procedure detailed in the peer-reviewed series Organic Syntheses. ingridmontes.orgingridmontes.orgarchive.org
Furthermore, this compound has been used as a precursor to create more functionalized molecules. For instance, it can be reacted with formaldehyde (B43269) and an ammonium (B1175870) halide to produce nitrogen-containing heterocyclic compounds like dimethyl-octyl-m-dioxane. google.com It also serves as a starting olefin for producing tert-dodecyl mercaptan through a reaction with hydrogen sulfide (B99878) over a zeolite catalyst. trea.com These transformations showcase its function as a foundational building block.
Table 1: Selected Synthetic Methods for this compound in an Academic Context
| Starting Materials | Reagents/Catalyst | Product | Yield | Reference |
| 2-Methyl-1-propenyllithium, Octyl bromide | Copper(II) chloride (CuCl2) | This compound | 97% | thieme-connect.com |
| Ethyl decanoate | 1. LDA; 2. Ph2MeSiCl; 3. MeLi | This compound | Not specified in abstract | ingridmontes.orgingridmontes.org |
| Undecan-2-one | Zinc, Chlorotrimethylsilane | This compound / 2-Methyl-1-undecene (B103759) mixture | Ratio 3.6:1 | ucl.ac.uk |
This compound has been identified as a naturally occurring compound. nih.gov It is reported to be a component found in Plectranthus glabratus, a species of flowering plant. nih.gov Its presence is also cataloged in IMPPAT, a comprehensive database of phytochemicals from Indian medicinal plants. imsc.res.in While it is a natural product itself, its specific application as a starting building block for the total synthesis of other, more complex natural products is not extensively detailed in available research. However, its structural motif is relevant in the broader context of organometallic chemistry, where related structures like 1-tri-n-butylstannyl-2-methyl-2-undecene are synthesized for further chemical manipulation. cdnsciencepub.com
In an academic research setting, the synthesis of molecules like this compound is fundamental to the development of new chemical reactions that could be applied to the creation of valuable compounds. thieme-connect.com Its subsequent conversion to functionalized molecules, such as complex amines and mercaptans, demonstrates its role as a versatile intermediate. google.comtrea.com The IMPPAT database, which lists this compound, associates phytochemicals with the therapeutic uses of their source plants, providing a broad context for their potential relevance in medicinal chemistry. imsc.res.in However, direct evidence from the reviewed literature specifically designating the products derived from this compound as pharmaceutical intermediates is limited.
Role in Materials Science and Polymer Chemistry Research
Based on a review of available scientific literature, there is limited specific information regarding the direct application or study of this compound in the fields of materials science and polymer chemistry research. While branched olefins can be precursors to polymers or additives in material formulations, dedicated research focusing on this compound for these purposes is not prominently documented. Patents do mention that a mixture of C10-C13 alkenes, which can include this compound, can be used to produce alkylphenyl sulfonates, which are surfactants used in detergents. google.comgoogle.com
Utility in Green Chemistry and Sustainable Chemical Processes
The principles of green and sustainable chemistry prioritize the use of renewable feedstocks and catalytic processes to create valuable chemicals. This compound is relevant in this context, with research exploring its production from bio-based resources through efficient catalytic methods.
Research has demonstrated the generation of this compound from non-edible plant oil, a renewable feedstock. rug.nl In one study, the cross-metathesis of Sterculia foetida oil with 2,3-dimethyl-2-butene (B165504) resulted in the formation of this compound. rug.nl This valorization of a bio-resource into a specific chemical building block exemplifies a key goal of creating a bio-based economy. rug.nl Additionally, patents related to surfactant production note that the alkene feedstocks, potentially including this compound, can be sourced from "bio-alkenes" derived from renewable materials. google.com The biobased content of such materials can be verified using methods like ASTM D6866, which measures the amount of bio-carbon. google.com
Catalytic refining is crucial for converting raw bio-derived materials into well-defined chemical products. This compound has been produced through such processes. A patented method describes the catalytic isomerization of 2-methyl-1-undecene to this compound using a ruthenium catalyst. google.com This process is part of a broader effort to convert bio-based fatty acids and their derivatives into more industrially valuable olefins. google.com The aforementioned synthesis via cross-metathesis of Sterculia foetida oil is another example of a catalytic route that refines a natural feedstock into useful chemicals. rug.nl
Table 2: Examples of this compound in Green and Sustainable Chemistry Research
| Process | Feedstock | Catalyst / Reagents | Product | Research Focus | Reference |
| Isomerization | 2-Methyl-1-undecene (from bio-derivatives) | Ruthenium carbonyl carboxylate [Ru(CO)2(EtCO2)]n | This compound | Conversion of bio-based fatty acid derivatives to isomerized olefins. | google.com |
| Cross-Metathesis | Sterculia foetida oil (non-edible plant oil) | Grubbs 2nd Gen. catalyst, 2,3-Dimethyl-2-butene | This compound | Valorization of plant oil resources into chemical building blocks. | rug.nl |
Future Research Directions and Emerging Paradigms in 2 Methyl 2 Undecene Chemistry
Development of Novel Stereoselective and Sustainable Synthetic Methodologies
The creation of trisubstituted alkenes like 2-methyl-2-undecene with precise control over the geometry of the double bond (stereoselectivity) remains a significant challenge in organic synthesis due to the small energy differences between E and Z isomers. snnu.edu.cn Future research will focus on developing innovative and sustainable methods that address this challenge.
Stereoselective Synthesis: Current strategies often rely on methods such as the Wittig reaction, Julia-Kocienski olefination, and transition-metal-catalyzed cross-coupling and metathesis reactions. acs.orgacs.org However, these methods can suffer from low yields and poor selectivity when applied to ketones for the synthesis of trisubstituted alkenes. acs.org Emerging research directions include:
Nickel-Catalyzed Reactions: A promising approach involves the use of N-heterocyclic carbene-Ni(I) catalysts to combine terminal olefins with benzyl (B1604629) chlorides, which, after a Heck-type reaction and subsequent isomerization, yield trans-trisubstituted alkenes with high regio- and stereoselectivity. nih.gov
Copper Hydride Catalysis: The use of copper hydride (CuH) catalysis for the hydroalkylation of alkynes is a powerful method for accessing Z-configured trisubstituted alkenes with excellent stereoselectivity. acs.org
Modified Julia-Kocienski Olefination: The use of specific sulfones, such as 1-methyl-1H-tetrazol-5-yl (MT) alkyl sulfones, in reactions with unsymmetrical ketones can produce (Z)-trisubstituted alkenes with high stereoselectivity. acs.org
Sustainable Synthesis: There is a growing emphasis on developing synthetic routes from renewable feedstocks. nih.gov
Chemoenzymatic Processes: A key area of future research is the use of cooperative chemoenzymatic cascades. These processes can convert biomass, such as plant oils and their constituent fatty acids (e.g., oleic acid), directly into long-chain alkenes. nih.govnih.govucm.es For instance, a one-step dehydrodecarboxylation of oleic acid can produce a pheromone of the Oxelytrum discicolle beetle. nih.gov These methods combine the high selectivity of enzymes with the broad reactivity of chemical catalysts. nih.govmdpi.com
Biocatalytic Transformations: Advances in biocatalysis are enabling novel transformations of fatty acids, including decarboxylation to produce alkanes and alkenes, which can serve as biofuels and chemical building blocks. researchgate.net Enzymes like the photodecarboxylase from Chlorella variabilis (CvFAP) and fatty acid decarboxylase from Jeotgalicoccus sp. (OleTJE) are at the forefront of this research. ucm.es
Table 1: Emerging Stereoselective and Sustainable Synthetic Methods for Trisubstituted Alkenes
| Methodology | Key Features | Potential Application for this compound | References |
|---|---|---|---|
| Nickel-Catalyzed Benzylation and Isomerization | High regio- and stereoselectivity for trans-alkenes from terminal olefins. | Synthesis of specific stereoisomers of this compound derivatives. | nih.gov |
| Copper Hydride-Catalyzed Hydroalkylation | Excellent stereoselectivity for Z-configured alkenes from alkynes. | Controlled synthesis of the (Z)-isomer of this compound. | acs.org |
| Chemoenzymatic Dehydrodecarboxylation | Sustainable route from renewable fatty acids and biomass. | Green synthesis of this compound precursors from natural oils. | nih.govnih.gov |
| Biocatalytic Decarboxylation | Uses enzymes to convert fatty acids directly to alkenes. | Environmentally benign production pathway from bio-based feedstocks. | ucm.esresearchgate.net |
Elucidation of Undiscovered Biological Pathways and Ecological Functions
Long-chain alkenes, including methyl-branched structures like this compound, are prevalent in the natural world, particularly as cuticular hydrocarbons (CHCs) in insects. cambridge.orgresearchgate.net These compounds are crucial for preventing desiccation and for chemical communication, acting as pheromones that mediate behaviors like mating and nestmate recognition. nih.govnih.gov A primary future research direction is to fully map the biosynthetic pathways and uncover the specific ecological roles of these molecules.
The biosynthesis of CHCs is known to originate from fatty acid metabolism, involving a series of enzymes including fatty acid synthases (FAS), elongases, desaturases, reductases, and a terminal oxidative decarbonylase, often a cytochrome P450 enzyme (CYP4G). researchgate.netnih.govresearchgate.net Methyl-branched CHCs are formed when methylmalonyl-CoA is incorporated instead of malonyl-CoA during the fatty acid synthesis. researchgate.net However, the precise regulatory mechanisms that control the final CHC profile, leading to species- and sex-specific chemical signals, are not fully understood and represent a key area for future investigation. nih.gov
Furthermore, volatile organic compounds (VOCs) released by plants play a critical role in plant-insect interactions, serving as attractants for pollinators or repellents for herbivores. nih.govresearchgate.netscielo.org.mxoup.com These plant volatiles can also act as signals for insects to locate food or egg-laying sites. nih.gov The interplay between plant-emitted VOCs and insect-produced CHCs is a complex ecological web that requires further study. Research will likely focus on:
Identifying Novel Pathways: Using molecular biology and advanced analytical techniques to identify the specific genes and enzymes responsible for producing compounds like this compound in various organisms.
Decoding Chemical Signals: Investigating how insects detect and process complex chemical blends containing such alkenes to elicit specific behaviors. nih.gov
Tritrophic Interactions: Exploring how these compounds mediate interactions across multiple trophic levels, such as when plants, upon herbivore attack, release specific volatiles that attract predators or parasitoids of the attacking herbivore. nih.govoup.com
Integration of Advanced Computational and Experimental Methodologies for Predictive Design
The synergy between computational chemistry and experimental studies is becoming indispensable for advancing the understanding and application of complex chemical reactions. researchgate.net For this compound, this integration will be crucial for designing novel catalysts and predicting reaction outcomes with high accuracy.
Computational Modeling:
Mechanism Elucidation: Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms at the molecular level. acs.orgacs.org DFT studies can unveil the intricate details of catalytic cycles, such as alkene hydrogenation or functionalization, by analyzing transition states, reaction intermediates, and the influence of different spin states of metal catalysts. acs.orgfigshare.com For example, DFT calculations have been used to rationalize the regio- and diastereoselectivity in zirconium-catalyzed hydroaminoalkylation of alkenes. acs.org
Catalyst Design: Computational models can predict the activity and selectivity of catalysts, enabling a more rational approach to catalyst design. rsc.org By calculating simple molecular descriptors, researchers can build "catalyst maps" that identify promising regions in the vast space of possible catalyst structures, guiding synthetic efforts toward the most effective candidates. rsc.org
Advanced Experimental Techniques:
In Situ Spectroscopy: Techniques like Resonant Inelastic X-ray Scattering (RIXS) allow for the real-time monitoring of the valence electronic structure of catalyst surfaces during a reaction. researchgate.net This provides direct experimental data that can be used to validate and refine computational models.
Kinetic Analysis: Advanced kinetic studies, including the use of stopped-flow techniques, provide crucial data on reaction rates and mechanisms, which are essential for building accurate predictive models. nih.gov
The future lies in creating a tight feedback loop where computational predictions guide experimental work, and experimental results provide the necessary data to refine and improve the predictive power of the computational models. digitellinc.com This integrated approach will accelerate the discovery of new reactions and catalysts for the selective transformation of this compound and other alkenes.
Exploration of New Catalytic Transformations for Functionalization
The internal, trisubstituted double bond of this compound presents both a challenge and an opportunity for catalytic functionalization. While sterically more hindered than terminal alkenes, developing methods to selectively add new functional groups to this moiety is a major goal for expanding its synthetic utility.
Emerging catalytic paradigms include:
Photoredox Catalysis: This strategy uses visible light to drive chemical reactions under mild conditions. mdpi.comrsc.org It has been successfully applied to the difunctionalization of alkenes, where two new functional groups are added across the double bond simultaneously. mdpi.comresearchgate.net This approach can be combined with other catalytic systems, such as copper catalysis, to achieve novel transformations like oxyamination and diamination. beilstein-journals.org
Single-Atom Catalysis (SACs): SACs represent the ultimate in catalyst efficiency, with isolated metal atoms dispersed on a support material. mdpi.comyoutube.com These catalysts combine the advantages of homogeneous and heterogeneous catalysis, offering high reactivity and selectivity. mdpi.com SACs have shown promise in various alkene transformations, including selective hydrogenation and hydroformylation, and could be tailored for the specific functionalization of this compound. mdpi.comusask.causask.ca
C-H Functionalization: This field focuses on the direct conversion of C-H bonds into new chemical bonds, offering a more atom-economical approach to synthesis. youtube.comresearchgate.net For alkenes, this can involve the functionalization of allylic or vinylic C-H bonds. Palladium catalysis has been a workhorse in this area, enabling a variety of alkene difunctionalization reactions through C-H activation pathways. scispace.com Rare-earth metal catalysts are also emerging as a unique platform for the regio- and stereoselective C-H functionalization of compounds with alkenes. researchgate.net
Remote Functionalization: A particularly innovative strategy involves the functionalization of C-H bonds located distant from the initial point of reactivity. nih.govdntb.gov.ua This is often achieved via a "walking" or isomerization process, where a metal catalyst migrates along the carbon chain before executing the functionalization, enabling the activation of previously inaccessible sites. dntb.gov.ua
Table 2: Modern Catalytic Transformations for Alkene Functionalization
| Catalytic Strategy | Description | Potential Impact on this compound | References |
|---|---|---|---|
| Photoredox Catalysis | Uses visible light to generate reactive radical intermediates for alkene difunctionalization. | Enables the introduction of two new functional groups under mild, environmentally benign conditions. | mdpi.comrsc.orgresearchgate.netnih.gov |
| Single-Atom Catalysis | Utilizes isolated metal atoms on a support for maximum efficiency and unique reactivity. | Offers high selectivity for transformations like hydrogenation and oxidation, minimizing catalyst loading. | mdpi.comusask.caresearchgate.net |
| C-H Functionalization | Directly converts C-H bonds into C-C or C-heteroatom bonds. | Allows for atom-economical modification at allylic or vinylic positions. | youtube.comresearchgate.netscispace.com |
| Remote Functionalization | A catalyst "walks" along the carbon chain to functionalize a distant C-H bond. | Opens pathways to functionalize remote positions on the undecyl chain of the molecule. | nih.govdntb.gov.uanih.gov |
Expanding the Scope of Derivatization and Selective Functionalization
Building upon new catalytic methods, a key future direction is to expand the range of derivatives that can be synthesized from this compound and to achieve unprecedented levels of control over where the new functional groups are placed (regioselectivity). masterorganicchemistry.com
The functionalization of internal alkenes is inherently challenging due to the similar steric and electronic environment of the two carbon atoms in the double bond. nih.govresearchgate.net Overcoming this requires sophisticated strategies. Future research will likely focus on:
Regio- and Stereoselective Difunctionalization: Developing methods that not only add two new groups but do so with precise control over their placement and 3D orientation. mdpi.comiupac.org Palladium-catalyzed remote dioxygenation using engineered ligands is one such example, allowing for highly selective 1,n-dioxygenation of internal alkenes. nih.gov
Site-Selective Activation: The ability to selectively activate and functionalize one specific C-H bond in a complex molecule like this compound is a major synthetic goal. This allows for the precise modification of the molecule's backbone, away from the double bond.
Novel Derivatizations: Moving beyond simple additions, research will explore complex transformations that build valuable molecular scaffolds. This includes the radical-mediated functionalization to create multifunctional allylic and homoallylic azides, which are versatile precursors for nitrogen-containing heterocycles. nih.gov
Polymer Synthesis: Long-chain alkenes are important monomers for the synthesis of polymers. Future work could explore the derivatization of this compound to create novel monomers for advanced materials with tailored properties, potentially leveraging sustainable feedstocks. nih.gov
The ultimate goal is to treat complex alkenes like this compound as versatile chemical platforms, where any desired position on the molecule can be selectively functionalized to create a wide array of valuable compounds for applications in medicine, materials science, and agriculture. digitellinc.com
Q & A
Q. What are the optimal synthetic routes for 2-Methyl-2-undecene, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves acid-catalyzed dehydration of 2-undecanol or Wittig reactions using aldehydes and phosphonium ylides. Key variables include temperature (80–120°C for dehydration), catalyst choice (e.g., H₂SO₄ vs. p-toluenesulfonic acid), and solvent polarity. For reproducibility, document reaction times, purification methods (e.g., fractional distillation), and yield calculations. Comparative studies using GC-MS can validate product purity .
Q. How can researchers characterize this compound’s structural and purity parameters?
Methodological Answer: Combine spectroscopic techniques:
- NMR : Use ¹H and ¹³C NMR to confirm alkene geometry (cis/trans) via coupling constants and chemical shifts.
- IR : Identify C=C stretching (~1650 cm⁻¹) and absence of hydroxyl peaks.
- GC-MS : Quantify purity and detect isomers.
Report retention indices and mass fragmentation patterns for cross-referencing with literature .
Q. What stability considerations are critical for storing this compound in laboratory settings?
Methodological Answer: Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Monitor degradation via periodic GC analysis. Avoid exposure to light or peroxides, which can initiate radical polymerization. For long-term stability, add inhibitors like BHT (0.01% w/w) .
Q. How can researchers design experiments to study the alkene’s reactivity in electrophilic addition reactions?
Methodological Answer: Standardize reaction conditions (e.g., H₂O/H⁺ for hydration, Br₂ in CCl₄ for halogenation). Use kinetic studies (UV-Vis or titration) to track reaction rates. Compare experimental outcomes with computational predictions (e.g., DFT calculations of carbocation stability in Markovnikov additions) .
Q. What are the best practices for conducting a literature review on this compound’s physicochemical properties?
Methodological Answer: Use databases like SciFinder and Reaxys to filter primary sources. Cross-reference solubility, boiling points, and spectral data across ≥3 peer-reviewed studies. Exclude non-peer-reviewed platforms (e.g., BenchChem) due to reliability concerns. Annotate contradictions (e.g., conflicting melting points) for further investigation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔHf°) for this compound?
Methodological Answer:
- Experimental Replication : Reproduce calorimetry (DSC) or combustion experiments under standardized conditions.
- Error Analysis : Quantify uncertainties from instrumentation (e.g., calorimeter calibration) and sample purity.
- Computational Validation : Compare results with ab initio calculations (e.g., Gaussian software) to identify outliers .
Q. What advanced techniques enable enantiomer separation if this compound exhibits stereoisomerism?
Methodological Answer: Use chiral chromatography (e.g., HPLC with cellulose-based columns) or derivatization with chiral auxiliaries (e.g., Mosher’s acid). Confirm enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR .
Q. How can computational modeling predict this compound’s behavior in catalytic systems (e.g., hydrogenation)?
Methodological Answer:
Q. What strategies address low reproducibility in solvent-free reactions involving this compound?
Methodological Answer:
- Control Moisture : Use molecular sieves or gloveboxes.
- Reaction Monitoring : Employ real-time FTIR or Raman spectroscopy.
- Statistical Design : Apply DoE (Design of Experiments) to optimize stirring rate, catalyst loading, and temperature gradients .
Q. How can researchers integrate this compound into polymer studies while ensuring data robustness?
Methodological Answer:
- Kinetic Chain-Length Analysis : Use SEC (Size Exclusion Chromatography) and MALDI-TOF to characterize polymer distributions.
- Thermal Stability : Perform TGA-MS to correlate degradation products with monomer structure.
- Cross-Linking Studies : Monitor via rheometry and report shear rates/temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
